![molecular formula C11H11NO4 B1585129 N-Carbobenzyloxy-D-serine-beta-lactone CAS No. 98632-91-8](/img/structure/B1585129.png)
N-Carbobenzyloxy-D-serine-beta-lactone
Overview
Description
N-Carbobenzyloxy-D-serine-beta-lactone is a chemical compound with the CAS Number: 98632-91-8 and a molecular weight of 221.21 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The linear formula of N-Carbobenzyloxy-D-serine-beta-lactone is C11H11NO4 . The IUPAC name is benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate .Physical And Chemical Properties Analysis
N-Carbobenzyloxy-D-serine-beta-lactone is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Peptide Synthesis
“N-Carbobenzyloxy-D-serine-beta-lactone” is used in the synthesis of peptides and their mimetics and conjugates . It acts as a powerful acylating agent, which is crucial in peptide synthesis . This compound can be used to prepare biologically relevant peptides and peptide conjugates in high yields and purity .
Preparation of N-Protected Amino Esters
This compound can be used in the development of a new sustainable method to access N-protected amino esters . This process is significant as it avoids racemization, which is a common issue in the synthesis of amino acids and peptides .
Synthesis of Carbamates
“N-Carbobenzyloxy-D-serine-beta-lactone” can be used in the synthesis of carbamates . Carbamates are organic compounds that are widely used in various fields, including medicine, agriculture, and polymer industry .
Anticonvulsant Applications
In the pharmaceutical industry, this compound can be used in the synthesis of anticonvulsant drugs . These drugs are used to prevent or reduce the severity of epileptic seizures or other convulsive disorders .
Safety And Hazards
The safety information available indicates that N-Carbobenzyloxy-D-serine-beta-lactone may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye protection, and in case of contact with eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFZPRQDHIUBDO-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)O1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)O1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333189 | |
Record name | N-Carbobenzyloxy-D-serine-beta-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Carbobenzyloxy-D-serine-beta-lactone | |
CAS RN |
98632-91-8 | |
Record name | N-Carbobenzyloxy-D-serine-beta-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Carbobenzyloxy-D-serine-beta-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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